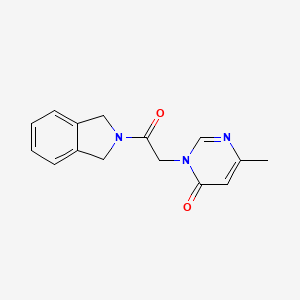

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-6-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-6-14(19)18(10-16-11)9-15(20)17-7-12-4-2-3-5-13(12)8-17/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPDWDNYLHRRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyrimidin-4(3H)-one with an appropriate isoindolinyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The isoindolinyl and pyrimidinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has shown potential as a lead structure for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

- Anticancer Activity : Research indicates that derivatives of isoindoline compounds exhibit significant antitumor properties. For instance, studies conducted by the National Cancer Institute (NCI) demonstrated that related compounds could inhibit cell growth in multiple cancer cell lines with varying efficacy levels, indicating their potential as anticancer agents .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to interfere with key cellular processes such as apoptosis and cell cycle regulation. It has been noted that isoindoline derivatives can inhibit pathways involving cyclooxygenase enzymes, which are critical in cancer progression and inflammation .

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.

- Inhibition of Pro-inflammatory Factors : Studies have shown that isoindoline derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10. This dual action suggests a therapeutic potential in managing chronic inflammatory conditions .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with cyclooxygenase enzymes, supporting their role as dual inhibitors of COX and LOX pathways. These findings highlight their potential use in developing anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy : A study involving a series of isoindoline derivatives showed an average growth inhibition rate of 12.53% against various cancer cell lines, suggesting significant antitumor activity .

- Inflammatory Response Modulation : Another study highlighted the capability of isoindoline derivatives to enhance IL-10 expression while inhibiting pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: This compound features a similar isoindolinyl group and is known for its high binding affinity to melatonin receptors.

Isoindoline class dipeptidyl peptidase IV inhibitors: These compounds share the isoindolinyl moiety and are studied for their potential in treating type 2 diabetes.

Uniqueness

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of the pyrimidinone and isoindolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 253.28 g/mol

The compound features an isoindoline moiety, which is known for its diverse biological activities, including anti-cancer properties.

Anticancer Activity

Research indicates that 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induces apoptosis via caspase activation |

| HT-29 (Colon) | 7.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Disruption of microtubule dynamics |

These results suggest that the compound may act through multiple pathways, including apoptosis and cell cycle regulation.

KIF18A Inhibition

Recent studies have identified KIF18A as a potential target for this compound. KIF18A is a kinesin motor protein involved in mitotic spindle assembly. Inhibition of KIF18A by 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one leads to impaired cell division in cancer cells, further supporting its anticancer potential .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It causes a significant delay in the G2/M phase of the cell cycle, preventing cancer cell proliferation.

- Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it disrupts microtubule dynamics, which is critical for mitosis.

Study 1: Evaluation in Chick Chorioallantoic Membrane (CAM) Assay

In a CAM assay, the compound was tested for its ability to inhibit tumor growth and angiogenesis. Results showed that it significantly reduced tumor size and blood vessel formation compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the relationship between structure and biological activity. Modifications on the isoindoline ring enhanced potency against specific cancer types, indicating that structural optimization could lead to more effective anticancer agents .

Q & A

Basic: What established synthetic routes are available for 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 6-methyl-2-thioxo-pyrimidin-4(3H)-one with isoindoline-derived electrophiles (e.g., phenacyl bromides) under basic conditions. For example:

- Dissolve 2-thiouracil derivatives in anhydrous methanol with sodium methoxide, then add phenacyl bromide analogs. Stir for 1 hour, precipitate with water, and purify via recrystallization .

- Alternative routes may use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, though this requires boronic acid derivatives and optimized conditions (temperature: 100°C; catalyst: Pd(PPh₃)₄) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- TLC (Silufol UV-254 plates, ethyl acetate/hexane 1:1) to monitor reaction progress .

- ¹H NMR (DMSO-d₆, 400 MHz) to confirm substituent positions and purity. For instance, isoindolinyl protons appear as multiplet signals at δ 3.8–4.2 ppm, while pyrimidinone methyl groups resonate near δ 2.5 ppm .

- Elemental analysis (±0.4% tolerance) and LC/MS (e.g., API 150EX) for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) to enhance nucleophilicity .

- Catalyst loading : For cross-coupling, 2–5 mol% Pd(PPh₃)₄ improves efficiency without side-product formation .

- pH control : Maintain pH 10 with ammonium hydroxide to stabilize intermediates during heterocycle formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Advanced: What in vivo models are suitable for evaluating its pharmacological activity?

Methodological Answer:

- Anticonvulsant activity : Use pentylenetetrazole (PTZ)-induced seizure models in rats. Administer the compound intraperitoneally (10–50 mg/kg) and monitor latency to clonic-tonic seizures .

- Anti-inflammatory effects : In streptococcal wound infection models, measure cytokine levels (IL-1β, IL-6) via ELISA after topical application (1–5% w/w gel formulations) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Modify the isoindolinyl group : Replace with substituted aryl rings (e.g., 3,4-dimethoxyphenyl) to enhance lipophilicity and CNS penetration .

- Pyrimidinone core variations : Introduce electron-withdrawing groups (e.g., Cl, Br) at position 6 to improve metabolic stability .

- Thioether vs. oxoethyl linkers : Compare anticonvulsant activity of thioether analogs (e.g., 2-(methylthio) derivatives) to assess sulfur’s role in binding .

Advanced: What strategies address contradictions in spectral or biological data?

Methodological Answer:

- Spectral discrepancies : Re-run NMR with deuterated DMSO to resolve solvent shifts. Confirm tautomeric forms (e.g., keto-enol equilibrium) via 2D COSY .

- Biological variability : Use standardized protocols (e.g., fixed-dose regimens, genetically homogeneous animal strains) to minimize inter-study variability .

Advanced: How are metabolic pathways and toxicity profiles evaluated?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Key pathways include isoindolinyl N-oxidation and pyrimidinone hydroxylation .

- Toxicology screening : Conduct Ames tests for mutagenicity and measure IC₅₀ in hepatocyte viability assays (e.g., HepG2 cells) .

Advanced: What computational methods predict reactivity or binding modes?

Methodological Answer:

- DFT calculations : Use Gaussian09 to model electron density distributions and identify nucleophilic/electrophilic sites (e.g., Laplacian of kinetic energy density) .

- Molecular docking : Dock the compound into GABAₐ receptors (PDB: 6HUP) using AutoDock Vina to simulate anticonvulsant binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.